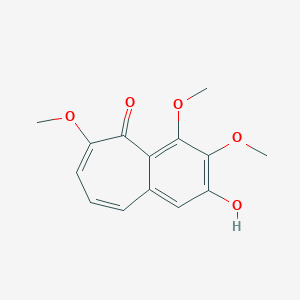
2-Hydroxy-3,4,6-trimethoxy-benzocyclohepten-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3,4,6-trimethoxy-benzocyclohepten-5-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of science. This compound is characterized by the presence of hydroxy and methoxy groups attached to a benzocycloheptenone core, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3,4,6-trimethoxy-benzocyclohepten-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Methylation and Formylation: The synthesis begins with the methylation and formylation of a suitable benzaldehyde derivative to obtain 2-Hydroxy-3,4,6-trimethoxybenzaldehyde.
Wittig Reaction: The 2-Hydroxy-3,4,6-trimethoxybenzaldehyde is then subjected to a Wittig reaction in the presence of a phosphonium ylide to form the desired benzocycloheptenone.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3,4,6-trimethoxy-benzocyclohepten-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the benzocycloheptenone core can be reduced to form alcohols.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield corresponding ketones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
2-Hydroxy-3,4,6-trimethoxy-benzocyclohepten-5-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-3,4,6-trimethoxy-benzocyclohepten-5-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3,4,4’-trimethoxychalcone: This compound shares similar structural features but differs in the position of the methoxy groups.
2-Hydroxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one: Another structurally related compound with variations in the hydroxy and methoxy group positions.
Uniqueness
2-Hydroxy-3,4,6-trimethoxy-benzocyclohepten-5-one is unique due to its specific arrangement of hydroxy and methoxy groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.
Properties
CAS No. |
612822-85-2 |
|---|---|
Molecular Formula |
C14H14O5 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
2-hydroxy-3,4,6-trimethoxybenzo[7]annulen-5-one |
InChI |
InChI=1S/C14H14O5/c1-17-10-6-4-5-8-7-9(15)13(18-2)14(19-3)11(8)12(10)16/h4-7,15H,1-3H3 |
InChI Key |
YVNSAXVZKHCVBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=CC(=C(C(=C2C1=O)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


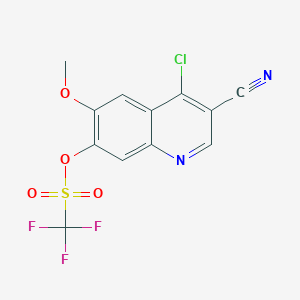
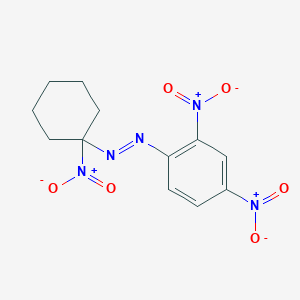

![Ethyl 3-[2-(3-oxopropyl)phenyl]prop-2-enoate](/img/structure/B14234250.png)
![N-(4-Hydroxyphenyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B14234264.png)
![11-Oxabicyclo[8.2.1]tridec-1(13)-ene-6,12-dione, 5,9,9-trimethyl-](/img/structure/B14234266.png)
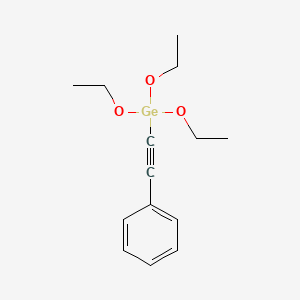
![N-{2-[(2-Bromo-3-methoxyphenyl)sulfanyl]-4-chlorophenyl}formamide](/img/structure/B14234279.png)
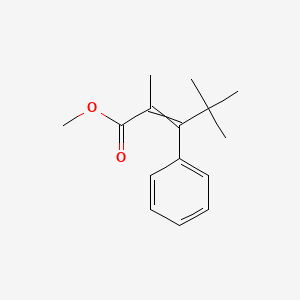
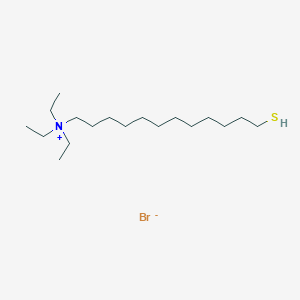

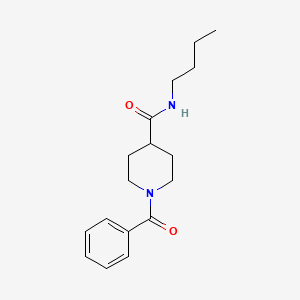
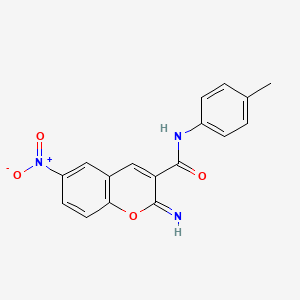
![1,2,4,6,8,9-Hexabromodibenzo[b,d]furan](/img/structure/B14234334.png)
